5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE
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Overview
Description
5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a tetrahydrothieno[2,3-c]pyridine core
Preparation Methods
The synthesis of 5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE typically involves the reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with various reagents. One common synthetic route includes the use of chloro- and nitro-substituted groups to achieve the desired product . The reaction conditions are optimized to ensure high yields and purity of the final compound.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Various substitution reactions can be carried out, particularly at the pyridine and thiophene rings.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to proteins and nucleic acids, influencing their structure and function. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Compared to other tetrahydrothieno[2,3-c]pyridine derivatives, 5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE is unique due to its specific substituents and the presence of a cyanide group. Similar compounds include:
- 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
- Various chloro- and nitro-substituted derivatives .
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(E)-pyrrolidin-1-ylmethylideneamino]-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4S/c1-16(2)9-12-13(10-18)15(19-11-21-7-5-6-8-21)22-14(12)17(3,4)20-16/h11,20H,5-9H2,1-4H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDIVPTWXCHYAK-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N=CN3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)/N=C/N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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